Tritert-butylsilicon
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Overview
Description
Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. Its chemical formula is C12H28Si, and it is known for its bulky structure due to the tert-butyl groups. This compound is a colorless liquid with a boiling point of approximately 110°C and a melting point of -58°C . This compound is sensitive to oxygen and water, requiring careful handling and storage conditions .
Mechanism of Action
Target of Action
Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound
Mode of Action
It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of this compound .
Result of Action
Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.
Preparation Methods
The synthesis of tritert-butylsilicon typically involves the reaction of triethylsilane with tert-butyl alkyl lithium (t-BuLi) at low temperatures . This reaction is carried out under an inert atmosphere to prevent the compound from reacting with oxygen or moisture. The general reaction scheme is as follows:
[ \text{(CH}_3\text{CH}_2\text{)}_3\text{SiH} + 3 \text{t-BuLi} \rightarrow \text{(t-Bu)}_3\text{SiH} + 3 \text{LiCH}_2\text{CH}_3 ]
In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction principles remain the same. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Tritert-butylsilicon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert this compound to simpler silanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: this compound can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups. Halogenation reactions using reagents like chlorine or bromine are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield silanols, while halogenation with chlorine can produce chlorosilanes.
Scientific Research Applications
Tritert-butylsilicon has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: In biological research, this compound derivatives are used in the synthesis of bioactive molecules and as intermediates in drug development.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of silicon-based drugs.
Industry: this compound is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
Comparison with Similar Compounds
Tritert-butylsilicon can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Unlike this compound, triethylsilane has ethyl groups attached to the silicon atom. It is less bulky and exhibits different reactivity patterns.
Trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is smaller and less sterically hindered compared to this compound.
Triphenylsilane: With three phenyl groups attached to the silicon atom, triphenylsilane is bulkier than triethylsilane but less so than this compound.
The uniqueness of this compound lies in its extreme steric hindrance, which makes it particularly useful as a protecting group and in reactions requiring selective reactivity .
Properties
InChI |
InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLEZMOAXZZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423069 |
Source
|
Record name | Tritert-butylsilicon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-55-2 |
Source
|
Record name | Tritert-butylsilicon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-t-butylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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